molecular formula C8H15NO B13091990 Octahydro-1H-pyrano[4,3-c]pyridine

Octahydro-1H-pyrano[4,3-c]pyridine

Cat. No.: B13091990
M. Wt: 141.21 g/mol
InChI Key: YMFOQHUERAAMRM-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a pyran and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrano[4,3-c]pyridine typically involves cyclization reactions. One common method is the sequential oxonium-olefin-alkyne cyclization, which allows for the stereoselective synthesis of the compound . This method involves the use of specific catalysts and reaction conditions to achieve the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using phosphorus tribromide or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Octahydro-1H-pyrano[4,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrano[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-pyrano[3,2-c]pyridine: Another fused ring system with similar structural features.

    Octahydrocyclopenta[c]pyridine: A related compound with a different ring fusion pattern.

Uniqueness

Octahydro-1H-pyrano[4,3-c]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine

InChI

InChI=1S/C8H15NO/c1-3-9-5-7-2-4-10-6-8(1)7/h7-9H,1-6H2

InChI Key

YMFOQHUERAAMRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1COCC2

Origin of Product

United States

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